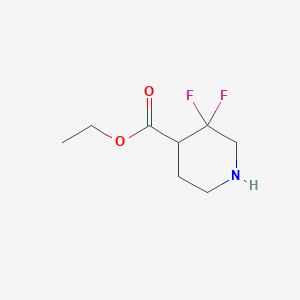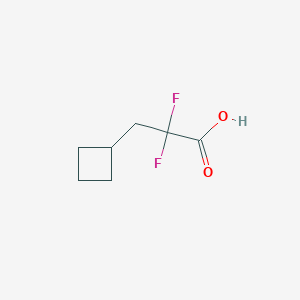
3-cyclobutyl-2,2-difluoropropanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-cyclobutyl-2,2-difluoropropanoic acid, also known as 3-CB-DFP, is a synthetic organic compound belonging to the family of carboxylic acids. It is used as a reagent in various organic synthesis reactions, as well as a building block in the synthesis of pharmaceuticals and other compounds. 3-CB-DFP is a versatile compound with potential applications in a wide range of scientific and industrial fields.
Wissenschaftliche Forschungsanwendungen
3-cyclobutyl-2,2-difluoropropanoic acid is widely used in various scientific research applications, including the synthesis of pharmaceuticals, agrochemicals, and other compounds. It is also used in the synthesis of polymers and other materials. In addition, this compound is used in the synthesis of fluorescent probes and dyes, as well as in the synthesis of organic catalysts and ligands.
Wirkmechanismus
3-cyclobutyl-2,2-difluoropropanoic acid acts as a catalyst in the reaction of cyclobutyl bromide with 2,2-difluoropropanoic acid. The reaction is initiated by the formation of a cyclobutyl bromide-2,2-difluoropropanoic acid complex, which is then attacked by the nucleophile, resulting in the formation of this compound.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. It has been found to inhibit the activity of certain enzymes, including cytochrome P450 enzymes, and to act as an agonist of the muscarinic receptor. In addition, this compound has been found to reduce the activity of certain enzymes involved in the metabolism of drugs and other compounds.
Advantages and Limitations for Laboratory Experiments
The use of this compound in laboratory experiments has a number of advantages. It is a relatively inexpensive reagent, and its reaction conditions are easily controlled. In addition, this compound is a versatile compound, with potential applications in a wide range of fields. However, there are also some limitations to its use in laboratory experiments. For example, the reaction of cyclobutyl bromide with 2,2-difluoropropanoic acid can be slow and inefficient, and the product can be difficult to purify.
Zukünftige Richtungen
There are a number of potential future directions for the use of 3-cyclobutyl-2,2-difluoropropanoic acid. One potential application is in the synthesis of peptides, where it could be used as a chiral catalyst. In addition, this compound could be used as a reagent in the synthesis of heterocyclic compounds, such as imidazoles and pyrazoles. Furthermore, this compound could be used as a building block for the synthesis of complex molecules, such as natural products. Finally, this compound could be used in the synthesis of fluorescent probes and dyes, as well as in the synthesis of organic catalysts and ligands.
Synthesemethoden
3-cyclobutyl-2,2-difluoropropanoic acid is synthesized from the reaction of cyclobutyl bromide with 2,2-difluoropropanoic acid in the presence of anhydrous sodium sulfate and a catalytic amount of pyridine. The cyclobutyl bromide is first reacted with 2,2-difluoropropanoic acid in aqueous sodium sulfate solution, resulting in the formation of this compound. The reaction is then quenched with aqueous sodium sulfate and the product is isolated by filtration.
Eigenschaften
IUPAC Name |
3-cyclobutyl-2,2-difluoropropanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10F2O2/c8-7(9,6(10)11)4-5-2-1-3-5/h5H,1-4H2,(H,10,11) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGCSTZAOVNBKJZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)CC(C(=O)O)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10F2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

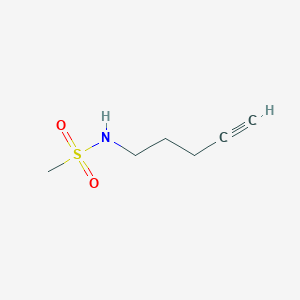
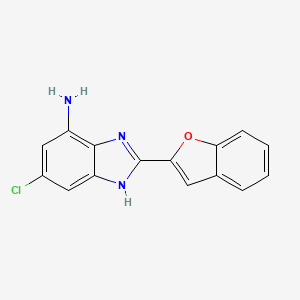
![{5-[(ethylsulfanyl)methyl]furan-2-yl}methanamine](/img/structure/B6598966.png)
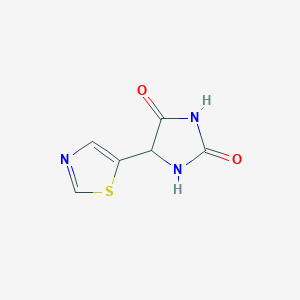
![1-[2-(hydroxymethyl)-1,3-thiazol-4-yl]ethan-1-one](/img/structure/B6598971.png)
![5-thia-2,7,11-triazatricyclo[6.4.0.0,2,6]dodeca-1(8),3,6-triene](/img/structure/B6598972.png)

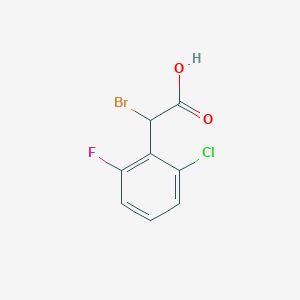

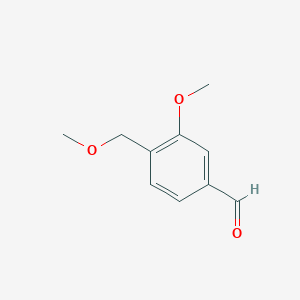
![methyl 2-{[11-(4-chlorophenyl)-12-oxo-7-thia-9,11-diazatricyclo[6.4.0.0,2,6]dodeca-1(8),2(6),9-trien-10-yl]sulfanyl}acetate](/img/structure/B6598998.png)
![tert-butyl N-{[1-(dimethylamino)cyclobutyl]methyl}carbamate](/img/structure/B6599004.png)

